D-半乳呋喃糖五乙酸酯

描述

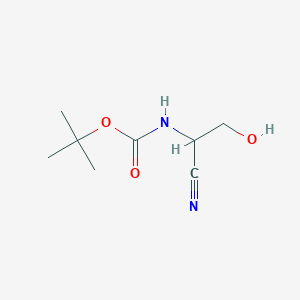

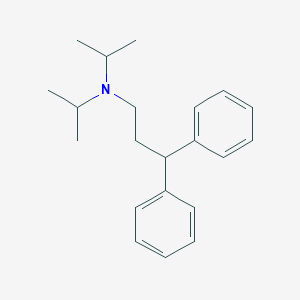

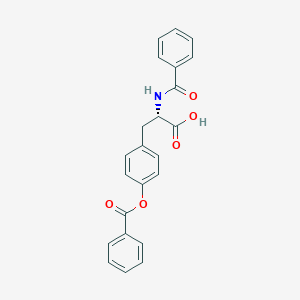

D-Galactofuranose (D-Galf) is a sugar molecule that is a constituent of glycoconjugates in several pathogenic microorganisms but is not present in mammals, making it a target for the development of chemotherapeutic agents for microbial infections . The synthesis and study of D-Galf derivatives, such as D-Galactofuranose Pentaacetate, are therefore of significant interest in the field of medicinal chemistry.

Synthesis Analysis

The synthesis of D-Galf derivatives has been explored in various studies. One approach described the synthesis of crystalline per-O-TBS-beta-D-galactofuranose as a new precursor for D-Gal f units, employing anomeric iodination followed by in situ coupling with alcohols and glycosyl acceptors . Another study synthesized alkyl, benzyl, and aryl 1-thio-beta-D-galactofuranosides by condensation of penta-O-benzoyl-alpha,beta-D-galactofuranose with thiols, using SnCl4 as a catalyst . Additionally, the synthesis of galactofuranose disaccharides was achieved by glycosylation of penta-O-benzoyl-alpha,beta-D-galactofuranose, followed by debenzoylation .

Molecular Structure Analysis

The molecular structure of D-Galactofuranose Pentaacetate has been elucidated through crystallography. The crystal structure of penta-O-acetyl-beta-D-galactopyranose, a related compound, was determined, revealing the usual 4C1 shape of the sugar ring and providing insights into the conformations of the acetate groups .

Chemical Reactions Analysis

D-Galactofuranose derivatives undergo various chemical reactions. For instance, the synthesis of 3-(D-lyxofuranosyl)pyrazoles was achieved by cyclodehydration of 3-(D-galacto-pentitol-1-yl)pyrazoles . The synthesis of 4-thio-D-galactofuranose involved nucleophilic substitution, reduction, and ring contraction steps . Moreover, the synthesis of 5-deoxy-beta-D-galactofuranosides from D-galacturonic acid was performed, which included a photoinduced electron transfer deoxygenation step .

Physical and Chemical Properties Analysis

The physical and chemical properties of D-Galactofuranose Pentaacetate and its derivatives are influenced by their molecular structure. The acetate groups' conformations affect the compound's reactivity and interactions with other molecules . The stereoselectivity of reactions, such as the synthesis of 1-thio-beta-D-galactofuranosides, is crucial for their potential as chemotherapeutic agents . The reactivity of the sugar derivatives in glycosylation reactions is also significant for the synthesis of biologically relevant molecules .

科学研究应用

肝功能评估

D-半乳呋喃糖五乙酸酯,特别是 99mTc 二亚乙基三胺五乙酸-半乳糖人血清白蛋白 (99mTc-GSA) 的形式,有助于评估肝功能。它充当亚洲糖蛋白受体的类似配体,亚洲糖蛋白受体是一种对半乳糖末端糖蛋白特异性的肝细胞表面受体。这种化合物在静脉注射后,可进行肝功能成像,提供亚洲糖蛋白受体浓度的估计值。该方法已显示出与慢性肝病和急性肝病患者的常规肝功能测试和临床严重程度有显着相关性,使其成为肝病条件下功能性肝细胞质量的敏感指标 (Kudo 等人,1993)。

肝功能储备评估

99mTc-GSA 显像术因其在评估肝功能储备和确定肝硬化患者预后方面的临床实用性而得到认可。该技术包括计算受体指数和血清清除指数,提供对肝脏状况和功能的宝贵见解。它对于区分不同严重程度的肝脏疾病并与功能储备的经典指标相关至关重要。此外,该方法已被证明在预后方面有益,有助于根据受体指数预测存活率 (Sasaki 等人,1999)。

肝转移瘤立体定向放射治疗

99mTc-GSA SPECT 图像引导逆向计划已纳入肝转移瘤的立体定向放射治疗 (SBRT) 中,在保护肝功能方面显示出剂量学优势。这种新颖的方法在临床应用中显示出前景,为肝细胞癌 (HCC) 和弥漫性肝转移患者提供了一种有效且安全的治疗方法。它通过将功能性肝脏成像整合到计划过程中,提供量身定制的治疗策略,确保最佳治疗效果,同时最大限度地减少肝脏毒性 (Kai 等人,2020;Toya 等人,2022)。

安全和危害

未来方向

Galactofuranose, the atypical and thermodynamically disfavored form of D-galactose, has been found in numerous pathogenic micro-organisms, making the enzymes responsible for its biosynthesis interesting targets . Since galactofuranose has never been found in mammals, galactofuranose-biosynthetic pathways have raised much interest as targets for drug development to combat microbial infections .

属性

IUPAC Name |

[(2R)-2-acetyloxy-2-[(2S,3S,4R)-3,4,5-triacetyloxyoxolan-2-yl]ethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O11/c1-7(17)22-6-12(23-8(2)18)13-14(24-9(3)19)15(25-10(4)20)16(27-13)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13+,14+,15-,16?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRZQXPYZEBBLPJ-RRMRAIHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@H]([C@H]1[C@@H]([C@H](C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Galactofuranose Pentaacetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B135838.png)

![Methyl 2-hydroxy-2-{5-oxo-2-[(propan-2-yl)oxy]oxan-4-yl}propanoate](/img/structure/B135869.png)

![6-[(Propan-2-yl)oxy]oxan-3-one](/img/structure/B135873.png)